molecular formula C10H9N3O2 B13702920 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid

5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid

Cat. No.: B13702920
M. Wt: 203.20 g/mol
InChI Key: QVMGFXPOIYNXSP-UHFFFAOYSA-N
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Description

5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further enhancing its biological activity .

Comparison with Similar Compounds

    Imidazole: A simpler structure with similar chemical properties.

    Pyridine: Shares the pyridine ring but lacks the imidazole moiety.

    Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.

Uniqueness: 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid is unique due to the combination of both pyridine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-methyl-2-pyridin-4-yl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-6-8(10(14)15)13-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

QVMGFXPOIYNXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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